N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide - 428835-27-2

N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Catalog Number: EVT-3052041
CAS Number: 428835-27-2
Molecular Formula: C19H20N4O6S
Molecular Weight: 432.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl) sulfamoyl] phenyl} sulfamoyl) phenyl] amine

Compound Description: This compound, identified as an impurity in the synthesis of the antibacterial drug sulfamethizole, results from the reaction of sulfamethizole with unreacted sulfonyl chloride. []

Relevance: This compound shares the sulfonamide and phenyl acetamide core structure with N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, but instead of a piperazine ring, it features a second sulfonamide group linked to another phenyl acetamide moiety. This structural similarity highlights the potential for forming complex sulfonamide derivatives during sulfamethizole synthesis. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase. They demonstrated substantial inhibitory activity against yeast α-glucosidase but weak activity against AChE. []

Relevance: This class of compounds shares the sulfonamide and phenyl acetamide core structure with N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide. The presence of a benzodioxane ring instead of the piperazine ring in the target compound indicates that modifications to this part of the molecule can impact its biological activity, potentially targeting different enzymes. []

2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities. Some demonstrated promising antimicrobial potential with low hemolytic activity. []

Relevance: Similar to the previous group, these compounds also share the sulfonamide and phenyl acetamide core structure with N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide. The difference lies in the presence of a 4-chlorophenyl group on the sulfonamide nitrogen and a benzodioxane ring replacing the piperazine ring. This highlights the impact of substitutions on both the sulfonamide and piperazine moieties on the biological activity profile, specifically in targeting bacterial and fungal growth. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: This compound is an oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating hematologic malignancies. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: This compound is another oxidative impurity of venetoclax formed through the Meisenheimer rearrangement of Venetoclax N-oxide. []

Relevance: Venetoclax hydroxylamine impurity shares the piperazine ring, sulfonamide group, and 3-nitrophenyl substituent on the sulfonamide nitrogen with N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide. The similarities between these two compounds and Venetoclax N-oxide further emphasize the importance of the 3-nitrophenyl sulfonamide motif in binding to BCL-2 family proteins. The variations in the piperazine ring and other structural elements likely influence the specific activity and metabolic fate of each compound. []

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide)

Compound Description: This compound was identified as a potential inhibitor of the S100A2-p53 protein-protein interaction, which is a validated pancreatic cancer drug target. Modifications to this compound led to the development of focused libraries with increased activity against pancreatic cancer cell lines. [, ]

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that demonstrated efficacy in inhibiting inflammation in a rat model of rheumatoid arthritis (AIA) and relieving joint pain in a guinea pig model of osteoarthritis (OA). []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist that effectively blocks orexin-A-evoked [Ca2+]i response at OX2 receptor. []

Relevance: EMPA shares the sulfonamide and acetamide motif with N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide. The key difference lies in the replacement of piperazine ring with a pyridine ring and a N-ethyl group on the acetamide nitrogen. The structure of EMPA reveals that the modification of piperazine ring with similar heterocyclic ring could also lead to high affinity for specific targets. []

Properties

CAS Number

428835-27-2

Product Name

N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

IUPAC Name

N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide

Molecular Formula

C19H20N4O6S

Molecular Weight

432.45

InChI

InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24)

InChI Key

IFSXGAUJHXJNOF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.